N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide” is a complex organic molecule. It seems to be related to a class of compounds based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . These compounds were identified as hits in a high throughput screening campaign and showed potent inhibitory activities toward G-protein-coupled receptor kinase-2 and -5 .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a benzo[d]oxazol-2-yl group, a piperidin-4-yl group, and a 5-chloro-2-cyanophenyl group .Aplicaciones Científicas De Investigación
Antitumor Activity
The compound has been studied for its potential as an antitumor agent. Researchers have evaluated its effects against various cancer cell lines, including MCF-7 (human breast cancer), CaCo-2 (colorectal adenocarcinoma), and HepG2 (human liver carcinoma). Notably, it exhibited strong activity against HepG2 cells .
Antioxidant Properties
The compound demonstrated significant antioxidant activity, surpassing other related compounds. Its ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging ability was particularly noteworthy .
Inhibition of ALK (Anaplastic Lymphoma Kinase)
Although the origin of ALK is unspecified, the compound has been investigated for its inhibitory effects on ALK. This finding suggests potential relevance in cancer therapy .
Synthesis of Novel Heterocyclic Compounds
The compound serves as a key precursor for the synthesis of novel heterocyclic compounds. Researchers have explored its reactivity with various secondary amines, leading to the formation of diverse derivatives, such as piperidine, morpholine, and piperazine analogs .
Imidazole Derivatives
The compound participates in the synthesis of imidazole-containing compounds. Specifically, it serves as a starting material for the preparation of 1-substituted-2-(5-substituted-1-phenyl-1H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .
Molecular Docking Studies
Computational studies involving molecular docking revealed that the compound interacts favorably with specific amino acid residues (Arg184 and Lys179) within binding pockets. These interactions contribute to its potential therapeutic activity .
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(5-chloro-2-cyanophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3/c23-16-6-5-15(12-24)18(11-16)26-21(30)20(29)25-13-14-7-9-28(10-8-14)22-27-17-3-1-2-4-19(17)31-22/h1-6,11,14H,7-10,13H2,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRILUMFIZPBJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-cyanophenyl)oxalamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.